molecular formula C10H16N2O3S B1233196 Thio-atpa

Thio-atpa

Cat. No.: B1233196
M. Wt: 244.31 g/mol
InChI Key: FHWOAQCPEFTDOQ-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thio-ATPA involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents. . The reaction conditions typically involve heating the reactants in an inert atmosphere to facilitate the formation of the thiophene ring structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thio-ATPA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thio-ATPA has several scientific research applications:

Mechanism of Action

Thio-ATPA exerts its effects by binding to the GluR5 subtype of ionotropic glutamate receptors. This binding induces a conformational change in the receptor, leading to the opening of the cation channel. The influx of cations such as sodium and calcium generates an electrical impulse, converting the chemical signal into an electrical one .

Comparison with Similar Compounds

Comparison:

This compound’s unique structure and high selectivity for GluR5 receptors make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

(2S)-2-amino-3-(5-tert-butyl-3-oxo-1,2-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C10H16N2O3S/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15)/t6-/m0/s1

InChI Key

FHWOAQCPEFTDOQ-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)C1=C(C(=O)NS1)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)C1=C(C(=O)NS1)CC(C(=O)O)N

Synonyms

2-amino-3-(5-tert-butyl-3-hydroxy-4-isothiazolyl)propionic acid
thio-ATPA

Origin of Product

United States

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